![molecular formula C19H14N6O4 B2473949 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-66-8](/img/structure/B2473949.png)

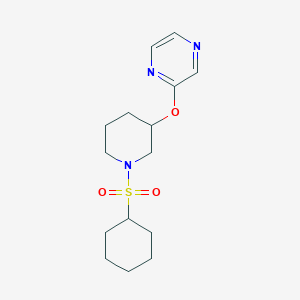

2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibition of Intimal Hyperplasia

Research indicates that specific inhibitors structurally similar to 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide are potent in suppressing intimal hyperplasia. For example, a chymase inhibitor showed significant reduction in intimal area in balloon-injured arteries without affecting plasma renin and angiotensin-converting enzyme activities (Takai et al., 2003).

Prevention of Abdominal Aortic Aneurysm

A specific chymase inhibitor demonstrated a significant reduction in the development of abdominal aortic aneurysm in an experimental hamster model, indicating its potential application in addressing vascular anomalies (Tsunemi et al., 2004).

Role in Medicinal Chemistry

Compounds structurally akin to this compound, such as pyrazolo[1,5-a]pyrimidine scaffold, hold a privileged position in medicinal chemistry, displaying a wide range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory effects. These findings are reinforced by substantial structure-activity relationship studies, showcasing the potential of these compounds in drug development (Cherukupalli et al., 2017).

Inhibition of Pulmonary Fibrosis

Studies highlight the utility of chymase inhibitors in suppressing the development of bleomycin-induced pulmonary fibrosis, presenting a significant reduction in pulmonary chymase activity and fibrotic area, hence indicating a potential therapeutic approach for lung diseases (Sakaguchi et al., 2004).

Synthetic Applications

Synthetic strategies for derivatives of pyrazolo[1,5-a]pyrimidine, closely related to the compound , reveal their vast application as building blocks in organic synthesis. These compounds, due to their wide range of biological activities and potential as synthons, have been extensively researched, indicating a broader application in synthetic medicinal chemistry (Dar & Shamsuzzaman, 2015).

Mécanisme D'action

Target of Action

The compound, 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, is primarily targeted towards kinase inhibitors . It has been used in the development of kinase inhibitors to treat a range of diseases, including cancer . Another potential target of this compound is the peroxisome proliferator-activated receptor α (PPARα) , a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .

Mode of Action

This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This allows the compound to direct its activity and selectivity to multiple oncogenic targets through focused chemical modification . In the case of PPARα, the compound forms a canonical hydrogen-bond network involving helix 12 in the ligand-binding domain (LBD), which is thought to be essential for PPARα activation .

Biochemical Pathways

The compound affects the mTOR signalling pathways, which are present in cancer cell growth and development . It also plays a role in the regulation of fatty acid metabolism through its interaction with PPARα .

Result of Action

The compound’s action results in the inhibition of kinase activity, which can lead to the treatment of various diseases, including cancer . Its interaction with PPARα leads to a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O4/c26-17(10-13-6-8-15(9-7-13)25(28)29)22-23-12-20-18-16(19(23)27)11-21-24(18)14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVXQDWCPOCXRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2473871.png)

![7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473876.png)

![2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2473877.png)

![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)

![2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2473882.png)

![Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B2473885.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2473887.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473889.png)